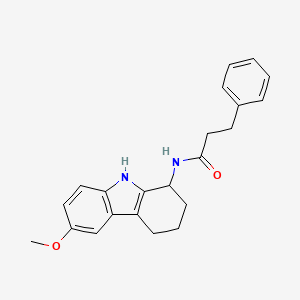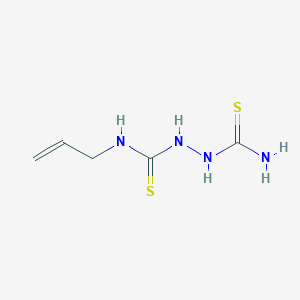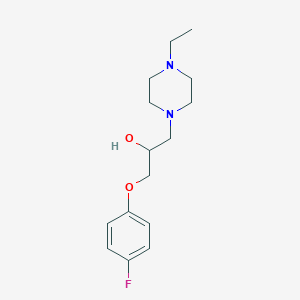
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids. The compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom, attached to a benzamide structure with a cyclooctyl group.
准备方法
The synthesis of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide structure. One common method for synthesizing tetrazole derivatives is the Click Chemistry approach, which involves the reaction of azides with alkynes under mild conditions to form the tetrazole ring. The cyclooctyl group can be introduced through various alkylation reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
化学反应分析
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the benzamide structure, potentially altering the compound’s biological activity.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or tetrazole ring are replaced with other groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The tetrazole ring can participate in cyclization reactions, forming more complex ring structures.
科学研究应用
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: Tetrazole derivatives are known for their biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. This compound can be explored for its potential therapeutic applications.
Material Science: Tetrazoles are used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Biological Studies: The compound can be used in studies to understand receptor-ligand interactions, given the tetrazole ring’s ability to mimic carboxylic acids and interact with biological targets.
作用机制
The mechanism of action of N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets in biological systems. The tetrazole ring can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modulating their activity . The cyclooctyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
相似化合物的比较
N-cyclooctyl-4-(5-methyl-1H-tetrazol-1-yl)benzamide can be compared with other tetrazole derivatives, such as:
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Candesartan: Another angiotensin II receptor antagonist with similar applications.
BTMNA: A tetrazole-based insensitive explosive with high thermal stability and low sensitivity.
These compounds share the tetrazole ring structure but differ in their functional groups and applications, highlighting the versatility and uniqueness of this compound.
属性
分子式 |
C17H23N5O |
|---|---|
分子量 |
313.4 g/mol |
IUPAC 名称 |
N-cyclooctyl-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H23N5O/c1-13-19-20-21-22(13)16-11-9-14(10-12-16)17(23)18-15-7-5-3-2-4-6-8-15/h9-12,15H,2-8H2,1H3,(H,18,23) |
InChI 键 |
IMVMZLSYWUBVNJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3CCCCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Hydroxy-3-[2-(morpholin-4-yl)-2-oxoethyl]-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B12177113.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![N-(4-carbamoylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12177127.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-2-chloro-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B12177140.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12177141.png)
![Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine](/img/structure/B12177156.png)
![1-{5-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-oxopentanoyl}piperidine-4-carboxamide](/img/structure/B12177159.png)


![ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)
![7-{2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethoxy}-4-propyl-2H-chromen-2-one](/img/structure/B12177171.png)
![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12177183.png)

![2-(5-methyl-1H-tetrazol-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide](/img/structure/B12177205.png)
